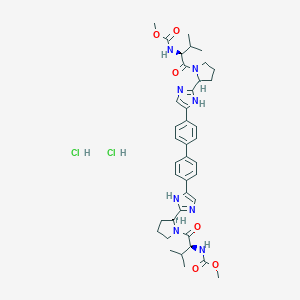

Daclatasvir dihydrochloride

Übersicht

Beschreibung

Daclatasvir dihydrochloride is a direct-acting antiviral agent used primarily in the treatment of chronic hepatitis C virus (HCV) infections. It is marketed under the brand name Daklinza and is known for its potent activity against HCV genotypes 1 and 3 . The compound works by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and assembly .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of daclatasvir dihydrochloride involves multiple steps, starting with the reaction of 1,1’-biphenyl-4,4’-diylbis(2-bromoethanone) with a compound of formula (IV) in the presence of a base to produce a compound of formula (V). This intermediate is then cyclized in the presence of ammonium acetate and deprotected under acidic conditions to obtain a compound of formula (VII). The final step involves reacting this intermediate with a compound of formula (VIII) in the presence of HOBt hydrate, DIPEA, EDC1.HCl, and hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Friedel-Crafts Acylation

Biphenyl undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. This reaction forms a symmetrically acetylated biphenyl intermediate.

Reagents : Chloroacetyl chloride, AlCl₃, 1,2-dichloroethane (DCE).

Conditions : Reaction in DCE solvent at room temperature, followed by acid workup with 2N HCl .

Esterification with Dipeptide

The acetylated biphenyl reacts with an N-methoxycarbonyl-L-proline-L-valine dipeptide in acetonitrile. Triethylamine acts as a base to facilitate ester bond formation.

Reagents : N-methoxycarbonyl dipeptide, triethylamine.

Conditions : Stirring in acetonitrile at 25–30°C .

Cyclization to Form Imidazole Rings

Ammonium acetate induces cyclization, forming the imidazole heterocycles on both sides of the molecule. This step is critical for achieving the core structure of daclatasvir.

Reagents : Ammonium acetate, acetic acid, n-butanol.

Conditions : Reflux in a mixture of acetic acid and n-butanol .

Deprotection and Salt Formation

Acidic deprotection removes the methoxycarbonyl group, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Reagents : Hydrochloric acid (HCl), methanol.

Conditions : Deprotection in methanol/HCl at 25–30°C, followed by recrystallization .

Key Reaction Data Table

Stability and Degradation Reactions

This compound is stable under acidic conditions but undergoes hydrolysis in alkaline environments. Key degradation pathways include:

- Oxidation : Forms sulfoxide derivatives under oxidative stress .

- Photodegradation : Exposure to UV light leads to imidazole ring cleavage .

Industrial-Scale Optimization

Recent advancements focus on continuous flow synthesis to reduce footprint and improve efficiency:

Wissenschaftliche Forschungsanwendungen

Indications

Daclatasvir is indicated for use in combination therapy for chronic HCV infections, particularly for genotypes 1 and 3. It is often combined with sofosbuvir, and sometimes ribavirin, depending on the patient's specific circumstances such as the presence of cirrhosis or prior treatment history .

Sustained Virologic Response Rates

Daclatasvir has demonstrated impressive sustained virologic response (SVR) rates across various studies. For instance:

- In treatment-naïve patients with HCV genotype 1a, an SVR rate of 88% was observed without cirrhosis and 99% with cirrhosis when treated with daclatasvir and sofosbuvir .

- For genotype 3 patients, SVR rates were 71% without cirrhosis and 98% with compensated cirrhosis .

Shortened Treatment Regimens

Recent studies have explored the efficacy of shortened treatment regimens. A systematic review indicated that an 8-week regimen of daclatasvir combined with sofosbuvir achieved comparable SVR rates to the standard 12-week regimen, with pooled SVR12 rates ranging from 91% to 97% . This finding is particularly relevant for low- and middle-income countries where access to prolonged treatments may be limited.

Safety Profile

Daclatasvir is generally well-tolerated. Common side effects include fatigue, headache, nausea, and diarrhea. Serious adverse events are rare but can occur, particularly in patients with advanced liver disease or those receiving multiple medications . Importantly, daclatasvir has a high genetic barrier to resistance, making treatment failures less likely compared to older antiviral therapies .

Case Studies

- Real-World Effectiveness : A study involving patients co-infected with HIV and HCV reported high SVR rates when treated with daclatasvir and sofosbuvir. The results highlighted the drug's effectiveness even in challenging patient populations .

- Post-Liver Transplant Recurrence : Another case series focused on patients who experienced HCV recurrence after liver transplantation showed that daclatasvir-containing regimens were effective in achieving SVR despite previous treatment failures .

Global Access Initiatives

Pharmaceutical companies are actively working to enhance access to daclatasvir in low- and middle-income countries through various initiatives aimed at reducing costs and improving availability. These efforts include partnerships for drug distribution and support programs for healthcare providers .

Wirkmechanismus

Daclatasvir dihydrochloride exerts its antiviral effects by binding to the N-terminus of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly by preventing the interaction of NS5A with host cell proteins and membranes required for the replication complex assembly . The compound targets both the cis- and trans-acting functions of NS5A, disrupting the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Vergleich Mit ähnlichen Verbindungen

Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for treating HCV.

Ledipasvir: An NS5A inhibitor similar to daclatasvir but used in combination with sofosbuvir.

Velpatasvir: Another NS5A inhibitor with a broader genotypic coverage.

Uniqueness: Daclatasvir dihydrochloride is unique in its ability to target multiple stages of the HCV replication process, making it highly effective in combination therapies. Its high genetic barrier to resistance and potent antiviral activity across different HCV genotypes further distinguish it from other similar compounds .

Biologische Aktivität

Daclatasvir dihydrochloride, marketed as Daklinza, is a direct-acting antiviral agent primarily used for the treatment of chronic Hepatitis C virus (HCV) infections. Its mechanism of action involves the inhibition of the nonstructural protein 5A (NS5A), which is crucial for viral replication and assembly. This article delves into the biological activity of daclatasvir, supported by relevant data, case studies, and research findings.

Daclatasvir targets the NS5A protein, binding to its N-terminus and disrupting its interaction with host cell proteins necessary for the formation of the HCV replication complex. This inhibition affects both viral RNA replication and virion assembly, leading to reduced viral loads in infected patients .

Pharmacodynamics

The pharmacodynamic properties of daclatasvir demonstrate its potency against various HCV genotypes. In vitro studies have shown that daclatasvir exhibits effective concentration (EC50) values ranging from 0.003 to 0.050 nM for HCV genotypes 1a and 1b, and between 0.003 to 1.25 nM for genotypes 3a and 4a .

Table 1: EC50 Values of Daclatasvir Against HCV Genotypes

| HCV Genotype | EC50 Range (nM) |

|---|---|

| 1a | 0.003 - 0.050 |

| 1b | 0.001 - 0.009 |

| 3a | 0.003 - 1.25 |

| 4a | 0.003 - 1.25 |

Clinical Efficacy

Daclatasvir has been evaluated in multiple clinical trials, demonstrating high sustained virologic response (SVR) rates across various patient populations.

Case Studies

- COMMAND Trials : In phase II trials, daclatasvir combined with peginterferon alfa and ribavirin achieved SVR rates exceeding 90% in patients with HCV genotypes 1-4 .

- ALLY-3 Study : This phase III study assessed a regimen of daclatasvir plus sofosbuvir in treatment-naïve patients with genotype 3 HCV. The study reported an overall SVR12 rate of 89% , with notable variances based on patient history and liver condition:

Safety Profile

Daclatasvir has a favorable safety profile, with most adverse effects being mild to moderate. Common side effects include headache, fatigue, and nausea. Serious adverse events are rare but can occur, particularly in populations with advanced liver disease.

Resistance Profile

Resistance to daclatasvir can develop due to mutations in the NS5A protein. The most common mutations associated with reduced susceptibility include:

Eigenschaften

CAS-Nummer |

1009119-65-6 |

|---|---|

Molekularformel |

C40H51ClN8O6 |

Molekulargewicht |

775.3 g/mol |

IUPAC-Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1 |

InChI-Schlüssel |

AQVSGTIFAZLGND-VZJXZGSTSA-N |

SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |

Aussehen |

Solid powder |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-790052 Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester daclatasvir Daklinza |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.